molecular formula C17H32N2OSn B6334226 3-Methoxy-4-(tributylstannyl)pyridazine CAS No. 1093951-68-8

3-Methoxy-4-(tributylstannyl)pyridazine

Katalognummer B6334226
CAS-Nummer: 1093951-68-8
Molekulargewicht: 399.2 g/mol
InChI-Schlüssel: OXBMCRDDEJUMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the CAS Number: 1093951-68-8 . It has a molecular weight of 399.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for 3-Methoxy-4-(tributylstannyl)pyridazine is 1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; .


Physical And Chemical Properties Analysis

3-Methoxy-4-(tributylstannyl)pyridazine is a solid at room temperature . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

  • Antiviral Research:

    • R 61837, a derivative of 3-methoxy-pyridazine, has been identified as a potent inhibitor of rhinoviruses. This compound showed a varied susceptibility across different rhinovirus serotypes, indicating its potential in antiviral therapies (Andries et al., 2005).
  • Chemical Synthesis and Applications:

    • Cycloadditions with ethynyltributyltin lead to the formation of tributylstannyl-pyridazines, which are useful as intermediates in the synthesis of various substituted pyridazines. This method provides a pathway for creating diverse pyridazine derivatives for further functionalization (Sauer & Heldmann, 1998).
    • In another study, inverse electron-demand Diels-Alder reactions involving 1,2,4,5-tetrazines and tributylstannylacetylenes were used to synthesize 4-(tributylstannyl)pyridazines. These compounds, particularly when derived from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, showed promising yields and have potential for further applications (Yamanaka et al., 1991).
  • Pharmacological Research:

    • Certain 3,6-diaryl-triazolo-pyridazines, which can be regarded as analogues of 3-methoxy-pyridazine derivatives, have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization, suggesting their potential as antitumor agents (Xu et al., 2016).
  • Material Science and Nanotechnology:

    • New heterocyclic systems including thiazolidine, phthalazine, pyrazolo, tetrazolo, hydrazide, and new pyridazine derivatives were synthesized for assessing the effect of silver nanoparticles on their biological activity. This indicates the potential use of these compounds in enhancing the efficacy of antimicrobial agents (Kandile et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Eigenschaften

IUPAC Name

tributyl-(3-methoxypyridazin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMCRDDEJUMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M solution in hexanes, 7.1 mL, 17.75 mmol) was slowly added (0.2 mL/min) to a solution of 2,2,6,6-tetramethylpiperidine (3 mL, 17.75 mmol) in dry diethyl ether (16 mL) at −30° C. under argon atmosphere. The reaction mixture was stirred at 0° C. for 30 minutes before being cooled down to −78° C. and a solution of 3-methoxypyridazine (Preparation 8a, 0.85 g, 7.72 mmol) in dry diethyl ether (4 mL) was slowly added (0.03 mL/min). The reaction mixture was stirred at this temperature for 10 additional minutes before the addition of tributylchlorostannane (2.5 mL, 9.22 mmol). After stirring at −78° C. for 45 minutes, a mixture of diethyl ether and aqueous saturated solution of ammonium chloride (15 mL/5 mL) was added and the temperature was allowed to warm up to ambient temperature. Additional diethyl ether (300 mL) was then added to the mixture and the organic layer was separated, washed with saturated aqueous solution of ammonium chloride, dried over magnesium sulphate and the solvent removed under reduced pressure. The residue was purified by flash chromatography (100% hexanes to 1:1 hexanes/diethyl ether) to give the title compound (0.31 g, 10%) as a pale yellow oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(tributylstannyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(tributylstannyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(tributylstannyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(tributylstannyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(tributylstannyl)pyridazine
Reactant of Route 6
3-Methoxy-4-(tributylstannyl)pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.